trans-2-(Dipropylamino)cyclobutan-1-ol

Description

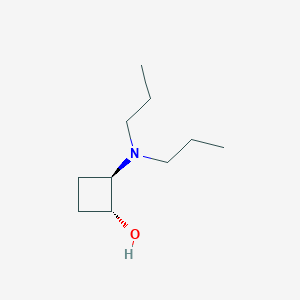

trans-2-(Dipropylamino)cyclobutan-1-ol is a cyclobutane derivative featuring a hydroxyl group at position 1 and a dipropylamino substituent at position 2 in a trans configuration. The four-membered cyclobutane ring introduces significant ring strain, which influences its conformational flexibility and reactivity compared to larger cyclic or acyclic analogs.

Properties

IUPAC Name |

(1R,2R)-2-(dipropylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-3-7-11(8-4-2)9-5-6-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMFOSFKQGRRQR-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(Dipropylamino)cyclobutan-1-ol typically involves the following steps:

Cyclobutanone Formation: : Cyclobutanone is prepared as the starting material.

Amination: : Cyclobutanone undergoes amination with dipropylamine under specific reaction conditions, such as elevated temperature and pressure, to introduce the dipropylamino group.

Reduction: : The resulting compound is then reduced to form the this compound.

Industrial Production Methods

In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

trans-2-(Dipropylamino)cyclobutan-1-ol: undergoes various types of chemical reactions:

Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.

Reduction: : Reduction reactions can further reduce the compound to simpler alcohols or amines.

Substitution: : Substitution reactions can replace the dipropylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Cyclobutanone, cyclobutanoic acid.

Reduction: : Cyclobutanol, dipropylamine.

Substitution: : Various substituted cyclobutanes depending on the nucleophile or electrophile used.

Scientific Research Applications

trans-2-(Dipropylamino)cyclobutan-1-ol: has several scientific research applications:

Chemistry: : It serves as a building block in organic synthesis and is used to study cyclobutane derivatives.

Biology: : It can be used as a probe to study biological systems and interactions with enzymes.

Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-2-(Dipropylamino)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

- Functional Groups: The hydroxyl and dipropylamino groups enable hydrogen bonding and lipophilic interactions, contrasting with the thiol group in 2-(Dipropylamino)ethanethiol (), which may confer redox activity .

- Stereochemistry: The trans configuration optimizes spatial separation of substituents, whereas cis analogs (e.g., VUF25569) exhibit distinct conformational preferences, as confirmed by NOE analysis () .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Qualitative) |

|---|---|---|---|---|

| This compound | C₁₀H₂₁NO | 171.28 | ~1.2 | Moderate (polar solvents) |

| 2-(Dipropylamino)ethanethiol | C₈H₁₉NS | 161.31 | ~2.5 | Low (hydrophobic) |

| VUF25551 | C₁₂H₂₃NO₂ | 213.32 | ~0.8 | High (due to oxetane) |

| VUF25569 | C₁₂H₁₇ClNO₂S | 274.79 | ~2.1 | Moderate (amide polarity) |

Key Observations :

- The hydroxyl group in this compound enhances polarity compared to the thiol-containing analog (), but its solubility is lower than VUF25551 due to the latter’s oxetane moiety, which improves aqueous compatibility .

- VUF25569’s chlorothiophene-carboxamide group increases molecular weight and lipophilicity, favoring membrane permeability .

Biological Activity

Trans-2-(Dipropylamino)cyclobutan-1-ol is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclic structure and the presence of a dipropylamino group, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through several mechanisms:

- Enzyme Modulation : It can bind to enzymes, altering their activity either by inhibition or activation. This modulation can lead to significant changes in metabolic pathways.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.

- Molecular Complex Formation : By forming complexes with other biomolecules, this compound can affect biological processes, potentially leading to therapeutic effects.

Pharmacological Properties

This compound has been studied for its pharmacological properties, including:

| Property | Description |

|---|---|

| Antidepressant Activity | Potential modulation of neurotransmitter systems. |

| Antitumor Effects | In vitro studies suggest cytotoxic effects on cancer cells. |

| Neuroprotective Effects | May protect neuronal cells from oxidative stress. |

Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive behaviors, suggesting that the compound may enhance serotonergic and noradrenergic signaling pathways.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research has shown that this compound may provide neuroprotection in models of neurodegeneration. It appears to reduce oxidative stress markers and promote neuronal survival under stress conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Trans-2-(Dimethylamino)cyclobutan-1-ol | Cyclobutane derivative | Antidepressant, neuroprotective |

| Dipropylamine | Linear amine | Limited biological activity |

| Cyclobutanol | Simple cyclobutane | Minimal pharmacological effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.